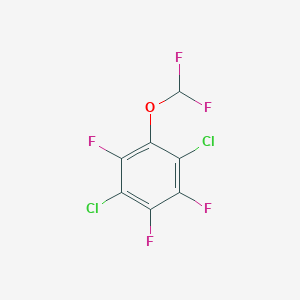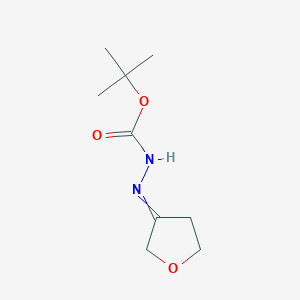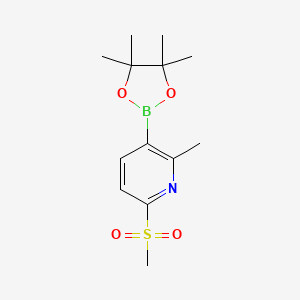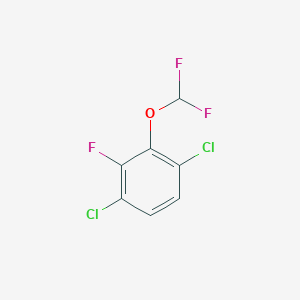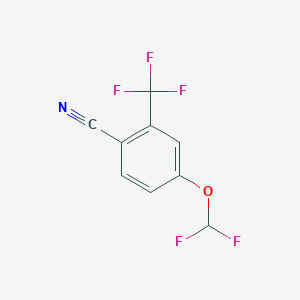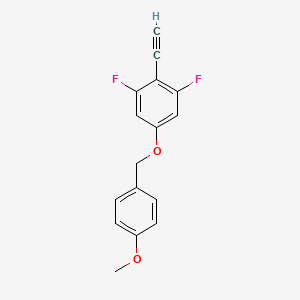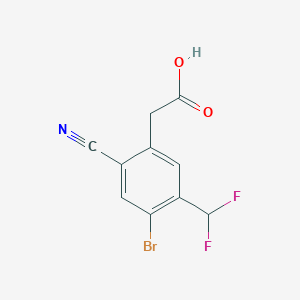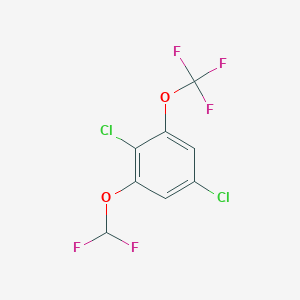
1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethoxy)benzene, or 1,4-DCDFMB, is a chemical compound with a wide range of applications, from industrial uses to scientific research. It is a fluorinated aromatic hydrocarbon, and is used as a solvent in organic chemistry, as a reagent in organic synthesis, and as a starting material for pharmaceuticals and other products.
Mécanisme D'action
1,4-DCDFMB functions as a source of fluorine atoms, which are used to form covalent bonds between molecules. It is also used to form hydrogen bonds between molecules, as well as to form intermolecular interactions. Additionally, it can be used to form coordination complexes between molecules, which can be used to control the reactivity of the molecules.
Biochemical and Physiological Effects
1,4-DCDFMB has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses, as well as to inhibit the formation of certain toxic compounds. It has also been found to have anti-inflammatory, antifungal, and anti-tumor properties. Additionally, it has been found to have a number of other beneficial effects, including the inhibition of certain enzymes and the induction of apoptosis in certain cells.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-DCDFMB has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound, with a wide range of applications in organic synthesis and scientific research. However, it can be toxic and can cause irritation to the skin and eyes, so it should be handled with caution.
Orientations Futures
There are a number of potential future directions for research involving 1,4-DCDFMB. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other products. Additionally, further research could be conducted into its use as a solvent in organic chemistry and as a reagent in organic synthesis. Additionally, research could be conducted into the development of new methods for its synthesis, as well as the development of new derivatives and analogs of 1,4-DCDFMB.
Applications De Recherche Scientifique
1,4-DCDFMB has a wide range of applications in scientific research. It is used as a solvent in organic chemistry and as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals and other products. Additionally, it has been used as a starting material in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals.
Propriétés
IUPAC Name |
2,5-dichloro-1-(difluoromethoxy)-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-1-4(16-7(11)12)6(10)5(2-3)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEMHWFENAAIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



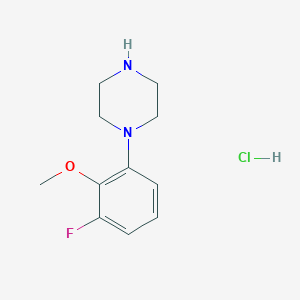
![tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1529974.png)
